molecular formula C7H10O2 B3358931 (2-Ethylfuran-3-yl)methanol CAS No. 83004-05-1

(2-Ethylfuran-3-yl)methanol

Cat. No.: B3358931
CAS No.: 83004-05-1
M. Wt: 126.15 g/mol
InChI Key: OLKZCCAYRYLODN-UHFFFAOYSA-N
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Description

(2-Ethylfuran-3-yl)methanol is an organic compound belonging to the furan family It is characterized by a furan ring substituted with an ethyl group at the second position and a hydroxymethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylfuran-3-yl)methanol can be achieved through several methods. One common approach involves the alkylation of furan derivatives. For instance, starting with 2-ethylfuran, the compound can be synthesized by introducing a hydroxymethyl group at the third position through a series of reactions involving intermediates such as aldehydes or alcohols .

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylfuran-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (2-Ethylfuran-3-yl)methanol include:

  • 2-Methylfuran
  • 2-Acetylfuran
  • 2-Furylmethanol

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical properties and reactivity. For example, the presence of both an ethyl group and a hydroxymethyl group on the furan ring allows for a wider range of chemical transformations and applications .

Properties

IUPAC Name

(2-ethylfuran-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-7-6(5-8)3-4-9-7/h3-4,8H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKZCCAYRYLODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513836
Record name (2-Ethylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83004-05-1
Record name (2-Ethylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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